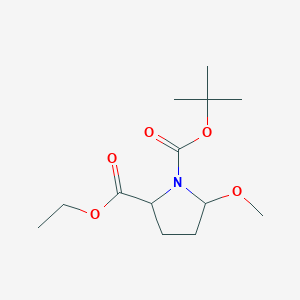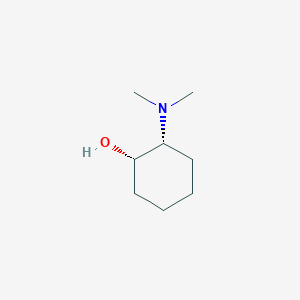
2-(Cbz-amino)-2-(2-pyridyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cbz-amino)-2-(2-pyridyl)acetic Acid: is an organic compound that features a carbobenzoxy (Cbz) protected amino group and a pyridyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction.
Coupling Reaction: The protected amino group and the pyridyl group are coupled to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Cbz-amino)-2-(2-pyridyl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxides of the pyridyl group.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Substituted pyridyl derivatives.
Scientific Research Applications
2-(Cbz-amino)-2-(2-pyridyl)acetic Acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 2-(Cbz-amino)-2-(2-pyridyl)acetic Acid involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Cbz-amino)-2-(3-pyridyl)acetic Acid: Similar structure but with the pyridyl group in a different position.
2-(Cbz-amino)-2-(4-pyridyl)acetic Acid: Another positional isomer with the pyridyl group in the 4-position.
Uniqueness
2-(Cbz-amino)-2-(2-pyridyl)acetic Acid is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-pyridin-2-ylacetic acid |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13(12-8-4-5-9-16-12)17-15(20)21-10-11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,20)(H,18,19) |
InChI Key |
JQTFSPKCNALZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)



![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)


